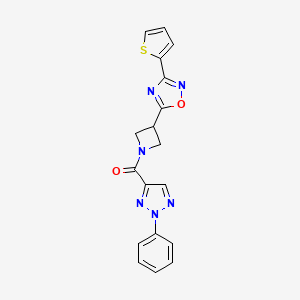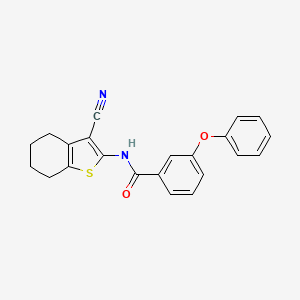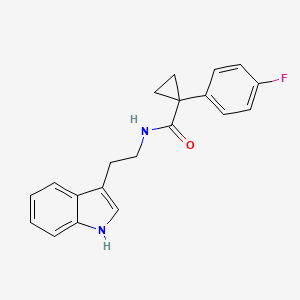
N-(2-(1H-indol-3-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(1H-indol-3-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide” is a chemical compound. The indole nucleus in this compound is a significant heterocyclic system found in natural products and drugs . Indole derivatives have been used as biologically active compounds for the treatment of various disorders in the human body .
Molecular Structure Analysis
Indole, also known as benzopyrrole, contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature . The specific molecular structure analysis for “N-(2-(1H-indol-3-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide” is not available in the retrieved resources.Applications De Recherche Scientifique
PET Radioligand Development
N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides , including analogs structurally related to N-(2-(1H-indol-3-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide, have been explored for their potential as PET radioligands. These compounds, designed for in vivo quantification of 5-HT1A receptors, show promise in neuropsychiatric disorder studies due to their high brain uptake, slow clearance, and stability against defluorination (García et al., 2014).
Anticancer and Antimicrobial Activities
Indole-pyrimidine hybrids , derivatives of N-(2-(1H-indol-3-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide, have been synthesized and evaluated for their anticancer and antimicrobial activities. These compounds displayed significant growth inhibition against various cancer cells and potent antimicrobial activity, highlighting the importance of the substituent group on the pyrimidine ring in determining their efficacy (Gokhale et al., 2017).
Enzymatic Inhibition
Coumarin-3-carboxamides bearing tryptamine moiety , structurally related to N-(2-(1H-indol-3-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide, have shown significant activity against acetylcholinesterase (AChE). These findings suggest potential applications in the design of new therapeutic agents targeting cholinesterase inhibitors for the treatment of Alzheimer's disease and related conditions (Ghanei-Nasab et al., 2016).
Chemical Synthesis and Material Science
The compound has been involved in studies focused on synthetic methodologies and material science applications . For example, the synthesis and transformations of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates explore novel pathways for creating structurally complex and functionally diverse molecules, which can have further applications in developing new materials or chemical probes (Cucek & Verček, 2008).
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O/c21-16-7-5-15(6-8-16)20(10-11-20)19(24)22-12-9-14-13-23-18-4-2-1-3-17(14)18/h1-8,13,23H,9-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPLTPDZPBBKIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-indol-3-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2662811.png)
![N-ethyl-2-(thiophene-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2662812.png)
![1-(3-(dimethylamino)propyl)-2-methyl-1H-benzo[d]imidazol-5-amine trihydrochloride](/img/structure/B2662814.png)
![8,8-Difluorobicyclo[5.1.0]octane-4-carboxylic acid](/img/structure/B2662815.png)
![(2R)-2-[3-(Methoxymethyl)phenyl]propanoic acid](/img/structure/B2662820.png)
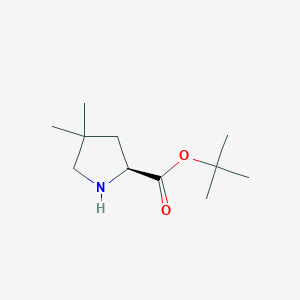
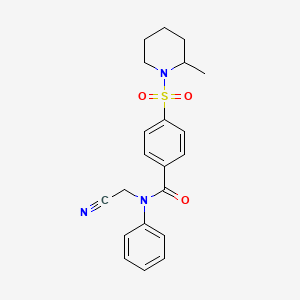
![[(4-Amino-2-bromo-5-chlorophenyl)sulfanyl]formonitrile](/img/structure/B2662823.png)
![N-(furan-2-ylmethyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2662826.png)
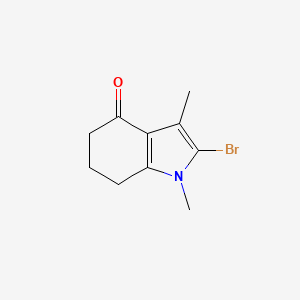
![[5-[(E)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B2662830.png)
![3,4,4a,5,6,7,8,8a-Octahydro-2H-thiopyrano[3,2-c]pyridine 1,1-dioxide;hydrochloride](/img/structure/B2662831.png)
